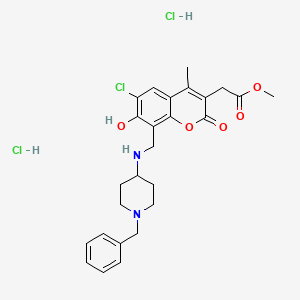
3,6-Difluoro-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Difluoro-1,2,4-triazine is a fluorinated derivative of the 1,2,4-triazine family, characterized by the presence of two fluorine atoms at the 3 and 6 positions of the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-1,2,4-triazine typically involves the fluorination of 1,2,4-triazine derivatives. One common method includes the reaction of 3,5,6-trifluoro-1,2,4-triazine with potassium fluoride at elevated temperatures, resulting in the formation of this compound . Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Difluoro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition: this compound can undergo [4+2] cycloaddition reactions with dienes to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used under mild to moderate conditions.
Cycloaddition: Reactions are typically carried out in the presence of a Lewis acid catalyst at elevated temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted triazines with functional groups such as amino, thio, and alkoxy groups.
Cycloaddition: Fused heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
3,6-Difluoro-1,2,4-triazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-Difluoro-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity . The exact pathways and targets vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
- 3,5-Difluoro-1,2,4-triazine
- 2,4,6-Trifluoro-1,3,5-triazine
- 3,5,6-Trifluoro-1,2,4-triazine
Comparison: 3,6-Difluoro-1,2,4-triazine is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to 3,5-Difluoro-1,2,4-triazine, the 3,6-difluoro derivative exhibits different substitution patterns and reactivity profiles . The trifluoro derivatives, such as 2,4,6-Trifluoro-1,3,5-triazine, have distinct electronic properties and applications .
Propriétés
Numéro CAS |
919785-60-7 |
|---|---|
Formule moléculaire |
C3HF2N3 |
Poids moléculaire |
117.06 g/mol |
Nom IUPAC |
3,6-difluoro-1,2,4-triazine |
InChI |
InChI=1S/C3HF2N3/c4-2-1-6-3(5)8-7-2/h1H |
Clé InChI |
FEQSLZCCXUCCBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NC(=N1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)

![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)


![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)


